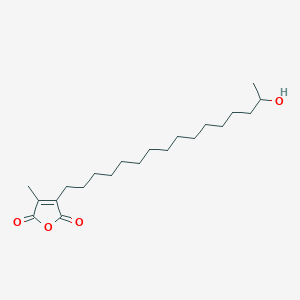
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione is a derivative of itaconic acid, which is known for its versatile bioactivities. This compound is primarily produced by the lichen Usnea sp. and is characterized by its unique structure that includes a hydroxyhexadecyl chain and a furanone ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione typically involves the biosynthesis of its precursor, α-(15-hydroxyhexadecyl)itaconic acid, from acyl-CoA and oxaloacetic acid. This process is facilitated by modifying enzymes such as hydroxylase and dehydratase .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The furanone ring can be reduced to a dihydrofuranone.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced furanones, and substituted furanones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of biobased polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The vinylidene group in its structure is believed to play a crucial role in its bioactivity. It can inhibit enzymes such as methylisocitrate lyase and isocitrate lyase, which are involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-(15-Hydroxyhexadecyl)itaconic acid: A precursor to 3-(15-Hydroxyhexadecyl)-4-methylfuran-2,5-dione.
Deoxysporothric acid: Another itaconic acid derivative produced by lichens.
Sporothric acid: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific hydroxyhexadecyl chain and furanone ring, which confer distinct bioactivities and chemical properties compared to other itaconic acid derivatives .
Eigenschaften
CAS-Nummer |
62722-99-0 |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-(15-hydroxyhexadecyl)-4-methylfuran-2,5-dione |
InChI |
InChI=1S/C21H36O4/c1-17(22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-18(2)20(23)25-21(19)24/h17,22H,3-16H2,1-2H3 |
InChI-Schlüssel |
LQHWACDOMXJHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)

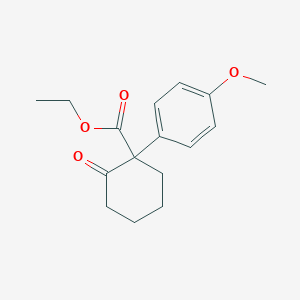
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)

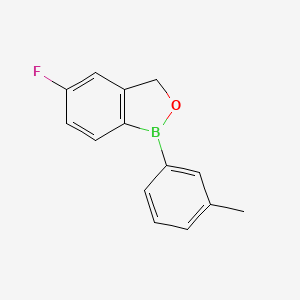
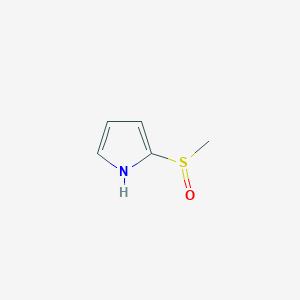
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)

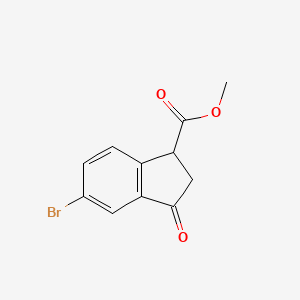

![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
